molecular formula C14H16N2 B2988103 1-(p-Tolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 890090-95-6

1-(p-Tolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No.: B2988103
CAS No.: 890090-95-6
M. Wt: 212.296
InChI Key: JIDRGEGDAHDJFW-UHFFFAOYSA-N
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Description

1-(p-Tolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a heterocyclic compound that features a fused ring system combining a pyrazine ring with a tetrahydropyrrole ring The presence of a p-tolyl group attached to the nitrogen atom of the pyrazine ring adds to its structural complexity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(p-Tolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of p-toluidine with a suitable diketone or diester, followed by cyclization under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction parameters, such as solvent choice and catalyst concentration, is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 1-(p-Tolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 1-(p-Tolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine stands out due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer unique properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

1-(4-methylphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-11-4-6-12(7-5-11)14-13-3-2-9-16(13)10-8-15-14/h2-7,9,14-15H,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDRGEGDAHDJFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=CC=CN3CCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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